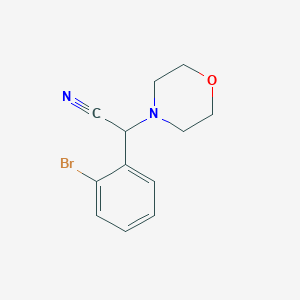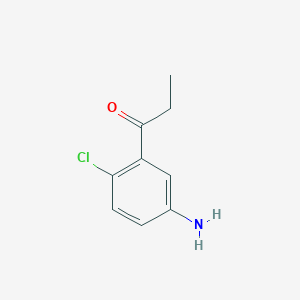
2-Morpholin-4-yl-3-(phenylsulfonyl)propanoic acid
Vue d'ensemble
Description
2-Morpholin-4-yl-3-(phenylsulfonyl)propanoic acid, also known as MPP, is a biochemical used for proteomics research . It has a molecular formula of C13H17NO5S and a molecular weight of 299.34 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO5S/c15-13(16)12(14-6-8-19-9-7-14)10-20(17,18)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the morpholine and phenylsulfonyl groups have been investigated for their antimicrobial properties. One study highlighted the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against a range of microorganisms, including multidrug-resistant strains of bacteria and fungi. This compound showed significant effects in combination with antibiotics, suggesting its potential use in overcoming antibiotic resistance (Oliveira et al., 2015).
Topical Drug Delivery
The development of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs for enhanced topical drug delivery has been a focus of research. These prodrugs aim to improve the solubility and permeation properties of therapeutic agents through the skin, making them particularly useful in designing more effective dermatological treatments (Rautio et al., 2000).
Chemical Synthesis and Molecular Interactions
Research on the synthesis of heterocyclic compounds and the study of their molecular interactions has provided insights into the versatility of morpholine-based structures. For example, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents showcases the utility of morpholine derivatives in synthetic chemistry (Klose et al., 1997). Additionally, the binding thermodynamics of divalent metal ions to morpholine-based biological buffers have been explored, offering valuable data for biochemical studies and the development of buffer systems (Xiao et al., 2020).
Pharmaceutical Applications
The potential pharmaceutical applications of morpholine and phenylsulfonyl derivatives extend beyond antimicrobial effects. These compounds have been examined for their roles as enzyme inhibitors, with some showing inhibitory activity against carbonic anhydrases, enzymes relevant in various physiological and pathological processes (Supuran et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds bind with high affinity to their targets , which could result in changes in cellular function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-2-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)12(14-6-8-19-9-7-14)10-20(17,18)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWZYBXPGDESGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CS(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


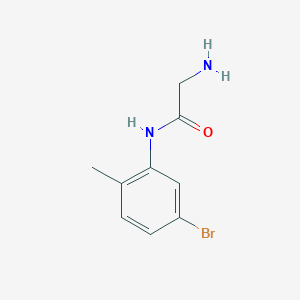

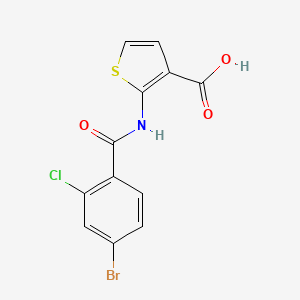
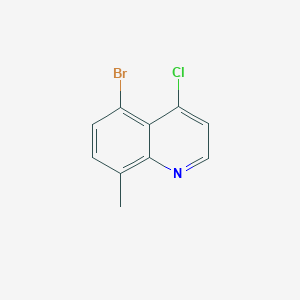
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)



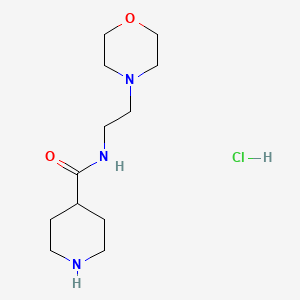
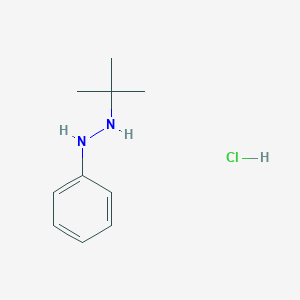
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
